N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-17324 is a member of isoindoles.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Plant Growth Regulation
Compounds similar to N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea have been synthesized and shown to have plant growth regulating activities. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives that exhibited good activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Fungicidal Activities
Research by Xinjian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) indicates that similar compounds demonstrate excellent fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea (Xinjian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Structure Analysis
The molecular structure and characteristics of similar compounds have been extensively studied, highlighting the importance of molecular interactions such as hydrogen bonding and π–π stacking interactions in determining their biological activity (N. T. Pokhodylo, O. Shyyka, R. D. Savka, & M. Obushak, 2018).
Molecular Aggregation and Solvent Effects
- Study of Molecular Aggregation: A study by A. Matwijczuk, Dariusz Kluczyk, and colleagues (2016) explored how solvent effects influence molecular aggregation in related compounds. This research helps understand the compound's behavior in various solvents, which is crucial for its potential applications in different environments (A. Matwijczuk, Dariusz Kluczyk, et al., 2016).
Bioactivities and Pharmacological Potential
Antibacterial and Enzyme Inhibition
Novel derivatives of thiadiazole, a component of the compound , have been found to exhibit significant antibacterial activity and enzyme inhibition profiles, suggesting potential pharmacological applications (Yakup Budak, U. M. Kocyigit, et al., 2017).
Potential in Anticonvulsant Development
Research on derivatives of 1,3,4-thiadiazole has indicated promising potential in developing anticonvulsant medications. This suggests that compounds containing thiadiazole units, like the one , may also hold therapeutic value in this area (I. Sych, N. Bevz, et al., 2018).
Properties
Molecular Formula |
C15H17N5O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C15H17N5O3S/c1-6(16-14(23)17-15-19-18-7(2)24-15)20-12(21)10-8-3-4-9(5-8)11(10)13(20)22/h3-4,6,8-11H,5H2,1-2H3,(H2,16,17,19,23) |
InChI Key |
OCMMFDANPMLYGR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)NC(C)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC(C)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.